molecular formula C10H8N4O B2623206 2-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile CAS No. 866149-44-2

2-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile

Cat. No. B2623206
CAS RN: 866149-44-2
M. Wt: 200.201
InChI Key: JOZUGJSZIAOVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

1,2,4-Triazole derivatives are known to exhibit a wide range of biological activities. They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

The mechanism of action of 1,2,4-triazole derivatives can vary greatly depending on the specific compound and its molecular structure. Some may interact with enzymes or receptors in the body, while others may interfere with the synthesis of essential biomolecules .

The pharmacokinetics of 1,2,4-triazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can also vary widely. Factors such as the compound’s chemical structure, formulation, route of administration, and individual patient characteristics can all influence its pharmacokinetics .

The action of 1,2,4-triazole derivatives can be influenced by various environmental factors. For example, factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of these compounds .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations is its relatively high cost, which may limit its use in some experiments.

Future Directions

There are numerous future directions for the study of 2-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile. One potential direction is the synthesis of analogs with improved properties, such as increased potency or selectivity. Another direction is the investigation of the compound's potential applications in other fields, such as agriculture or energy storage. Additionally, further studies are needed to elucidate the compound's mechanism of action and to understand its potential toxicity and side effects.

Synthesis Methods

The synthesis of 2-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile involves the reaction of 4-phenyl-3,4-dihydro-1,2,4-triazol-5-one with acetonitrile in the presence of a base. This method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

2-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In material science, it has been used as a building block for the synthesis of functional materials with unique properties. In catalysis, it has been used as a catalyst for various reactions, including the synthesis of organic compounds.

properties

IUPAC Name

2-(5-oxo-4-phenyl-1,2,4-triazol-1-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c11-6-7-14-10(15)13(8-12-14)9-4-2-1-3-5-9/h1-5,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZUGJSZIAOVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NN(C2=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.